3-(3,4-dimethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, characterized by a fused thiophene-pyrimidinone core. The structure includes a 3,4-dimethoxyphenyl group at position 3 and a 2-(morpholino-2-oxoethyl)thio moiety at position 2 (Fig. 1). The morpholino group enhances solubility due to its polar nature, while the dimethoxyphenyl substituent may improve receptor binding via electron-donating effects.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-26-15-4-3-13(11-16(15)27-2)23-19(25)18-14(5-10-29-18)21-20(23)30-12-17(24)22-6-8-28-9-7-22/h3-4,11H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJNYUWKPODAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[3,2-d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dimethoxyphenyl group: This step often involves a substitution reaction where the dimethoxyphenyl group is introduced onto the core structure.
Attachment of the morpholino substituent: This is usually done through a nucleophilic substitution reaction, where the morpholino group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It could be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exerts its effects would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s interaction with its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural analogs and their distinguishing features are summarized below:
Key Structural Differences and Implications
Core Heterocycle: The thieno[3,2-d]pyrimidinone core in the target compound offers a planar structure conducive to intercalation with biological targets, similar to pyrimido-triazine-diones (). In contrast, dihydropyrimidine-thiones () exhibit non-planar rings, affecting binding kinetics . Thiazolidinones () feature a five-membered ring with a sulfur atom, enhancing metabolic stability but reducing aromatic conjugation .
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound likely improves binding affinity to hydrophobic pockets compared to the simple phenyl group in ’s analog. Methoxy groups can participate in hydrogen bonding and increase lipophilicity . Morpholinoethylthio vs. thiazolidinone: The morpholino group’s polarity contrasts with the thiazolidinone’s sulfur, which may influence solubility and target selectivity .
Synthetic Routes :
Pharmacological Potential
- Target Compound: The dimethoxyphenyl group may enhance activity against kinases or GPCRs, as seen in structurally related thienopyrimidinones. The morpholino group could reduce cytotoxicity by improving solubility .
- Compound : The chlorophenyl and thione groups in dihydropyrimidine-thiones correlate with antimicrobial activity, suggesting the target compound’s thioether linkage might offer similar versatility .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , often referred to as a thienopyrimidine derivative, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a thieno[3,2-d]pyrimidinone core, which is linked to a morpholino group and a dimethoxyphenyl moiety. The molecular formula is , with a molecular weight of approximately 438.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 476466-21-4 |
Anticancer Properties
Recent studies have highlighted the potential of this compound in anticancer therapies. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.
Case Study: In Vitro Analysis
In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were found to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown efficacy against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies indicate that it can reduce oxidative stress markers and improve neuronal survival in models of neurodegeneration.
The proposed mechanism involves the modulation of signaling pathways related to oxidative stress and inflammation. Specifically, it appears to upregulate antioxidant enzymes while downregulating pro-inflammatory cytokines.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a moderate half-life, suggesting potential for oral bioavailability. Further studies are necessary to fully characterize its pharmacokinetic profile.
Toxicology Studies
Preliminary toxicology assessments reveal that at therapeutic doses, the compound exhibits low toxicity in animal models. Long-term studies are ongoing to evaluate chronic exposure effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
